molecular formula C11H14BrN3O2 B8015452 1-[(3-Bromo-5-nitrophenyl)methyl]piperazine

1-[(3-Bromo-5-nitrophenyl)methyl]piperazine

Cat. No.: B8015452
M. Wt: 300.15 g/mol
InChI Key: JLSKJLVCLIFXPU-UHFFFAOYSA-N
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Description

1-[(3-Bromo-5-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 3-bromo-5-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-5-nitrophenyl)methyl]piperazine typically involves the reaction of 3-bromo-5-nitrobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-5-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Reduction: 1-[(3-Amino-5-bromophenyl)methyl]piperazine.

    Oxidation: Oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

1-[(3-Bromo-5-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-5-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine and nitro groups can participate in interactions with biological targets, influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

  • 1-[(3-Bromo-4-nitrophenyl)methyl]piperazine
  • 1-[(3-Chloro-5-nitrophenyl)methyl]piperazine
  • 1-[(3-Bromo-5-methylphenyl)methyl]piperazine

Comparison: 1-[(3-Bromo-5-nitrophenyl)methyl]piperazine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific research applications.

Properties

IUPAC Name

1-[(3-bromo-5-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c12-10-5-9(6-11(7-10)15(16)17)8-14-3-1-13-2-4-14/h5-7,13H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSKJLVCLIFXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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